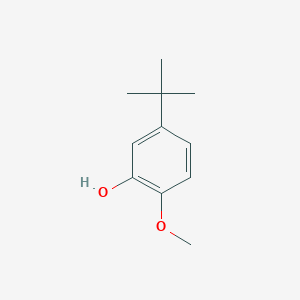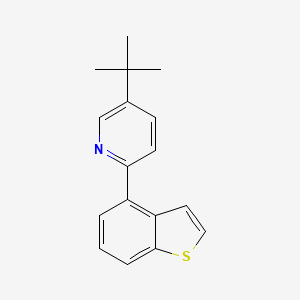
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiophene ring fused to a pyridine ring, with a tert-butyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine typically involves the construction of the benzothiophene and pyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring. The pyridine ring is then introduced through a series of reactions involving halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and solvent systems are critical factors in scaling up the synthesis. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects. Detailed studies using techniques like molecular docking and in vitro assays are conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophen-4-yl)piperazine hydrochloride
- 1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine
- 1-[2-(1-Benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine
Uniqueness
2-(1-Benzothiophen-4-yl)-5-tert-butylpyridine is unique due to the presence of both benzothiophene and pyridine rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific research and industrial purposes.
Properties
Molecular Formula |
C17H17NS |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)-5-tert-butylpyridine |
InChI |
InChI=1S/C17H17NS/c1-17(2,3)12-7-8-15(18-11-12)13-5-4-6-16-14(13)9-10-19-16/h4-11H,1-3H3 |
InChI Key |
WVIPPDFTGSUGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743986.png)
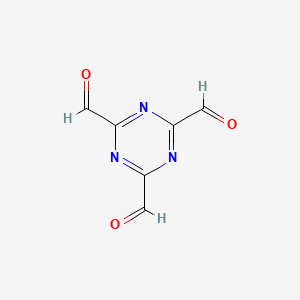
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743988.png)
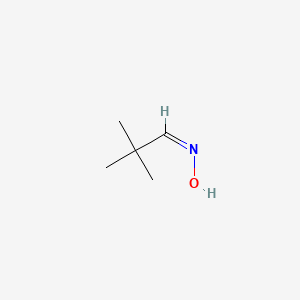
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743991.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11743993.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744000.png)
![Trans-Octahydro-Furo[2,3-C]Pyridine](/img/structure/B11744012.png)
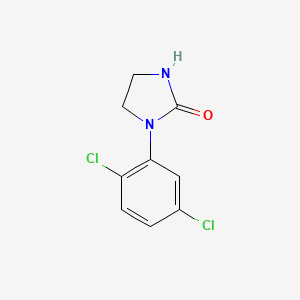
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11744030.png)

![1-methyl-3-[(2-phenylethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11744035.png)
